

in vitro evaluation of 2-Isopropyl-1Hbenzo[d]imidazol-5-amine

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Compound of Interest		
Compound Name:	2-Isopropyl-1H-benzo[d]imidazol-	
Cat. No.:	5-amine B157498	Get Quote
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An In-Depth Technical Guide on the In Vitro Evaluation of **2-Isopropyl-1H-benzo[d]imidazol-5-amine** and Related Benzimidazole Derivatives

Disclaimer: The following technical guide provides a framework for the in vitro evaluation of **2-Isopropyl-1H-benzo[d]imidazol-5-amine**. Direct experimental data for this specific compound is not readily available in the public domain. The information presented herein is a composite based on the evaluation of structurally related 1H-benzo[d]imidazole derivatives and serves as a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Benzimidazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2] These activities include antimicrobial, antitumor, antiviral, and enzyme inhibition properties.[1][3][4] The versatility of the benzimidazole scaffold allows for structural modifications that can modulate its pharmacological profile, making it a privileged structure in drug discovery.[1] This guide focuses on the methodologies for the in vitro evaluation of benzimidazole derivatives, with a conceptual focus on **2-Isopropyl-1H-benzo[d]imidazol-5-amine**.

Quantitative Data Presentation

The following tables summarize the in vitro biological activities of various 1H-benzo[d]imidazole derivatives as reported in the literature. This data provides a comparative landscape of the



potential efficacy of this class of compounds.

Table 1: PqsR Inhibition by 1H-Benzo[d]imidazol-2-amine Derivatives

Compound Reference	Modification	IC50 (μM) in P. aeruginosa PAO1-L
1	Quinazolin-4(3H)-one based	3.2[5][6]
6a	1-methyl-1H-benzo[d]imidazol- 2-amine derivative	~0.21 (15-fold enhancement from 1)[5][6]
6f	2-(4-(3-((6-chloro-1-isopropyl- 1H-benzo[d]imidazol-2- yl)amino)-2- hydroxypropoxy)phenyl)aceton itrile	0.07[5][6]

Table 2: Antimicrobial Activity of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives

Compound Reference	Target Microorganism	MIC (μg/mL)
5-07	B. cereus	25.0[7]
5-07	B. subtilis	12.5[7]
5-07	S. aureus	50.0[7]
5-07	E. coli	50.0[7]
5-07	P. aeruginosa	100.0[7]

Table 3: 17β -HSD10 Inhibition by 2-phenyl-1H-benzo[d]imidazole Derivatives



Compound	Structure	17β-HSD10 IC50	HepaRG Cell Line
Reference		(μM)	IC50 (μΜ)
33	N-(4-(1,4,6-trimethyl- 1H-benzo[d]imidazol- 2- yl)phenyl)cyclohexane carboxamide	1.65 ± 0.55[8]	>100[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are representative protocols for key experiments.

PqsR Inhibition Assay in P. aeruginosa

This assay evaluates the ability of a compound to inhibit the Pseudomonas Quorum Sensing Receptor (PqsR), a key regulator of virulence in P. aeruginosa.

Methodology:

- Bacterial Strain: A P. aeruginosa reporter strain, such as PAO1-L carrying a chromosomally integrated mCTX::PpqsA-lux transcriptional fusion, is used.[5][6]
- Culture Preparation: The reporter strain is grown overnight in an appropriate medium (e.g., Luria-Bertani broth) at 37°C with shaking.
- Assay Procedure:
 - The overnight culture is diluted to a specific optical density (e.g., OD600 of 0.05).
 - Aliquots of the diluted culture are added to a 96-well microtiter plate.
 - The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations.
 - The plate is incubated at 37°C with shaking for a defined period (e.g., 16-24 hours).



- Data Acquisition: Luminescence (as a measure of pqsA promoter activity) and optical density
 (as a measure of bacterial growth) are measured using a plate reader.
- Data Analysis: The IC50 value is calculated by determining the concentration of the compound that causes a 50% reduction in luminescence relative to the solvent control, while monitoring for any effects on bacterial growth.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Methodology:

- Microorganisms: Standard bacterial and fungal strains are used (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans).[4][7]
- Culture Preparation: Bacterial and fungal cultures are grown to the mid-logarithmic phase in appropriate broth media.
- Assay Procedure:
 - The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
 - A standardized inoculum of the microorganism is added to each well.
 - The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
- Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

This assay assesses the cytotoxic effect of a compound on mammalian cell lines.

Methodology:

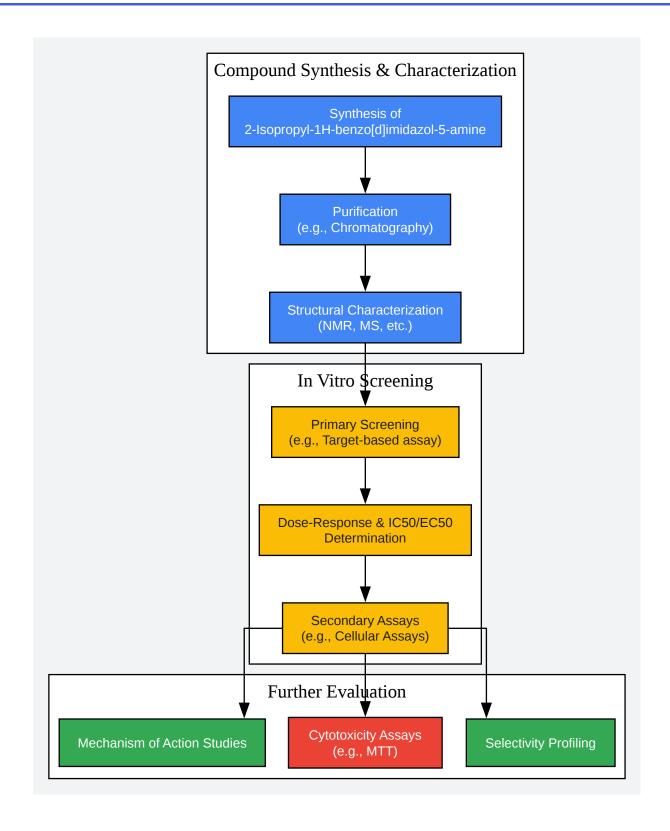


- Cell Lines: Human cell lines, such as HepaRG (human hepatoma) or MRC-5 (human lung fibroblast), are commonly used.[3][8]
- Cell Culture: Cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
- Assay Procedure:
 - Cells are seeded into 96-well plates and allowed to adhere overnight.
 - The culture medium is replaced with fresh medium containing various concentrations of the test compound.
 - The plates are incubated for a specified duration (e.g., 24, 48, or 72 hours).
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert MTT to formazan.
 - The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

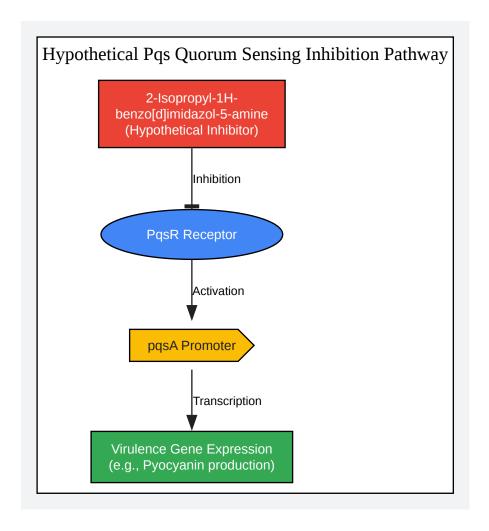
Visualizations: Pathways and Workflows

Visual representations of signaling pathways and experimental workflows are essential for clear communication of complex information.









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